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Compound of Interest

Compound Name: AZ-3

Cat. No.: B12430860

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 3 clinical trial protocols for the
AZD1222 vaccine, co-invented by the University of Oxford and its spin-out company, Vaccitech.
[1][2] The vaccine utilizes a replication-deficient chimpanzee viral vector based on a modified
adenovirus that contains the genetic material for the SARS-CoV-2 spike protein.[1][2] Upon
vaccination, the spike protein is produced, which primes the immune system to recognize and
attack the SARS-CoV-2 virus.[1]

Overview of Key Phase 3 and Pivotal Trials

A series of global clinical trials were conducted to assess the safety, efficacy, and
immunogenicity of AZD1222. The pivotal data for regulatory submissions were derived from
four key studies: COV001 (Phase 1/2 in the UK), COV002 (Phase 2/3 in the UK), COV003
(Phase 3 in Brazil), and a large Phase 3 trial in the US, Peru, and Chile (D8110C00001).

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12430860?utm_src=pdf-interest
https://www.astrazeneca.com/media-centre/press-releases/2020/azd1222hlr.html
https://www.astrazeneca.com/media-centre/press-releases/2021/astrazeneca-us-vaccine-trial-met-primary-endpoint.html
https://www.astrazeneca.com/media-centre/press-releases/2020/azd1222hlr.html
https://www.astrazeneca.com/media-centre/press-releases/2021/astrazeneca-us-vaccine-trial-met-primary-endpoint.html
https://www.astrazeneca.com/media-centre/press-releases/2020/azd1222hlr.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Trial Identifier Phase Location(s) Key Characteristics

Enrolled 1,077 healthy
adults (18-55 years) to
evaluate safety,
COVo001 1/2 UK ) o
immunogenicity, and
efficacy of single and

two-dose regimens.

Enrolled participants
across different age
groups (18-55, 56-69,
and =70 years) and

COVvo002 2/3 UK

assessed one or two-

dose regimens.

A single-blind,
randomized,
controlled trial in
COVO003 3 Brazil 10,300 participants,
including those at high
risk of exposure to
SARS-CoV-2.

A randomized, double-

blind, placebo-
controlled trial with
D8110C00001 . .
3 US, Peru, Chile 32,449 patrticipants to
(NCT04516746)

assess safety,
efficacy, and

immunogenicity.

Quantitative Data Summary

The following tables summarize the key efficacy and immunogenicity data from the AZD1222
Phase 3 trials.
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Table 2.1: Vaccine Efficacy Against Symptomatic COVID-

19
) ] Participant Vaccine Confidence
Trial/Analysis _ Notes
Group Efficacy (VE) Interval (CI)
Data from an
Pooled Analysis Combined interim analysis
_ _ _ 70% p<0.0001
(UK & Brazil) dosing regimens of 11,636
participants.
Half dose/full
_ 90% - N=2,741.
dose regimen
Two full doses
] 62% - N=8,895.
regimen
US Phase 3 Trial _
) Overall 190 symptomatic
(Primary ] 76% 68% to 82%
) population cases analyzed.
Analysis)
Adults =65 years  85% 58% to 95% -

Table 2.2: Vaccine Efficacy Against Severe Disease and

Hospitalization

Trial/Analysis

Number of Severe
Cases (Vaccine

Group)

Number of Severe . )
Vaccine Efficacy

Cases (Placebo
(VE)

Group)

US Phase 3 Trial

0

8 100%

Table 2.3: Immunogenicity Response
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Trial Measurement Result

o Four-fold increase in 95% of
Antibodies to SARS-CoV-2 o
COVO001 (Phase 1/2) ) ) participants one month after a
spike protein _
single dose.

Peaked by day 14 and
T-cell response maintained for two months

post-injection.

Experimental Protocols
Study Design and Participant Enroliment

The Phase 3 trials were predominantly randomized, double-blind, and placebo-controlled
studies. Participants were adults aged 18 and older who were healthy or had medically stable
chronic diseases. Enrollment often targeted populations at an increased risk of exposure to the
SARS-CoV-2 virus. Randomization was typically in a 2:1 ratio, with more participants receiving
AZD1222 than the placebo. The placebo used in some trials was a saline solution, while others
used a meningococcal conjugate vaccine (MenACWY) to mimic minor post-vaccination
reactions and maintain blinding.

Vaccination Regimen

Participants received two intramuscular doses of either AZD1222 (approximately 5 x 102° viral
particles) or the placebo. The interval between the two doses varied across and within trials,
ranging from four weeks to over 12 weeks. In one arm of the UK trial, a lower initial dose (half
dose) was administered, followed by a standard second dose.

Safety and Reactogenicity Assessment

The safety of the vaccine was a primary endpoint. Participants were monitored for solicited
adverse events (such as injection site pain, fever, and muscle aches) for a defined period after
each vaccination. Unsolicited adverse events and serious adverse events were also recorded
throughout the trial duration. An independent Data and Safety Monitoring Board (DSMB) was
responsible for reviewing the safety data to ensure the ethical and safe conduct of the studies.
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Efficacy Assessment

The primary efficacy endpoint was the prevention of symptomatic COVID-19, confirmed by a
positive SARS-CoV-2 RT-PCR test, occurring a certain number of days (typically 15 or more)
after the second dose. Participants were monitored for symptoms of COVID-19, and those who
developed symptoms were tested for the virus.

Immunogenicity Assessment

To evaluate the immune response generated by the vaccine, blood samples were collected
from a subset of participants at various time points, including before vaccination and after each
dose. The key immunogenicity assays performed were:

e Enzyme-Linked Immunosorbent Assay (ELISA): This assay was used to measure the levels
of binding antibodies (IgG) against the SARS-CoV-2 spike protein.

o Pseudovirus Neutralization Assay: This assay measured the levels of neutralizing antibodies,
which are antibodies that can block the virus from entering and infecting cells.

e Enzyme-Linked Immunospot (ELISpot) Assay: This was used to assess the T-cell response
to the vaccine by measuring the frequency of interferon-gamma (IFN-y) secreting T-cells.

Visualizations
AZD1222 Mechanism of Action
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Caption: Workflow of AZD1222's mechanism of action.

Phase 3 Clinical Trial Workflow
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Caption: High-level overview of the AZD1222 Phase 3 trial workflow.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12430860?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Immunogenicity Assessment Protocol
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Caption: Logical workflow for immunogenicity sample collection and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nCoV-19) Phase 3 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12430860#azd1222-clinical-trial-protocols-phase-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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